Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of a Versatile Heterobifunctional Linker.
Introduction
Propargyl-PEG5-azide is a heterobifunctional chemical linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a terminal propargyl group and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent ligation to two different molecules. This technical guide provides a comprehensive overview of Propargyl-PEG5-azide, including its chemical and physical properties, a detailed synthesis protocol, experimental methodologies for its application, and its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Propargyl-PEG5-azide is a valuable tool for researchers due to its well-defined chemical structure and advantageous physicochemical properties. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal functional groups provide orthogonal reactivity for "click chemistry" reactions.[2]
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | Propargyl-PEG5-azide | [1] |
| Synonyms | Alkyne-PEG5-Azide | N/A |
| CAS Number | 1589522-62-2 | [3] |
| Molecular Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.34 g/mol | |
| Appearance | Liquid | BroadPharm Safety Data Sheet |
| Purity | >95% | JenKem Technology |
| Storage | -20°C for long-term storage | MedChemExpress |
Solubility and Stability
| Property | Description | Source |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | BroadPharm Technical Data |
| Stability | Stable under recommended storage conditions. Avoid heat, flames, and oxidizing agents. | BroadPharm Safety Data Sheet |
Synthesis of Propargyl-PEG5-azide
The synthesis of Propargyl-PEG5-azide involves a multi-step process starting from a commercially available PEG diol. The following is a representative protocol for the synthesis of a heterobifunctional PEG linker with propargyl and azide functionalities. This method is adapted from established procedures for the synthesis of similar heterobifunctional PEG linkers.
Experimental Protocol: Synthesis of Propargyl-PEG5-azide
Materials:
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Pentaethylene glycol (PEG5-diol)
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Propargyl bromide
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Sodium hydride (NaH)
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Anhydrous tetrahydrofuran (THF)
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA)
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Sodium azide (NaN3)
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Anhydrous dichloromethane (DCM)
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Anhydrous dimethylformamide (DMF)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
Procedure:
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Monopropargylation of Pentaethylene Glycol:
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Dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes.
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Add propargyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield mono-propargyl-PEG5-alcohol.
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Mesylation of Mono-propargyl-PEG5-alcohol:
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Dissolve the mono-propargyl-PEG5-alcohol (1 equivalent) in anhydrous DCM.
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Cool the solution to 0°C.
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Add triethylamine (1.5 equivalents).
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Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir at 0°C for 2 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield propargyl-PEG5-mesylate.
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Azidation of Propargyl-PEG5-mesylate:
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Dissolve the propargyl-PEG5-mesylate (1 equivalent) in anhydrous DMF.
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Add sodium azide (3 equivalents) and heat the reaction to 80°C overnight.
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Cool the reaction to room temperature and add water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield Propargyl-PEG5-azide.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Bioconjugation: Click Chemistry
Propargyl-PEG5-azide is a prime reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. The propargyl and azide groups of this linker can participate in two main types of click reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne (like the propargyl group) and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.
Experimental Protocol: CuAAC Conjugation of a Biomolecule
Materials:
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Propargyl-PEG5-azide
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Azide- or alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO (if needed to dissolve components)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of the azide- or alkyne-modified biomolecule in PBS.
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Prepare a 10 mM stock solution of Propargyl-PEG5-azide in DMSO or PBS.
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Prepare a 50 mM stock solution of CuSO4 in water.
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Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
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-
Conjugation Reaction:
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In a microcentrifuge tube, combine the biomolecule solution and a 2-5 fold molar excess of the Propargyl-PEG5-azide solution.
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Add the THPTA or TBTA ligand to the reaction mixture (final concentration ~1 mM).
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Add CuSO4 to the reaction mixture (final concentration ~0.5 mM).
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Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration ~5 mM).
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Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
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-
Purification:
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Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide, making it ideal for applications in living systems where copper toxicity is a concern.
Experimental Protocol: SPAAC Conjugation in a Biological System
Materials:
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Propargyl-PEG5-azide (for introducing the azide) or a molecule containing a strained alkyne (e.g., DBCO-NHS ester)
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A biomolecule of interest modified with the complementary functional group (azide or strained alkyne)
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Cell culture medium or appropriate biological buffer
Procedure:
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Modification of the Biomolecule:
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If the target biomolecule does not contain an azide or strained alkyne, it must first be modified. For example, a protein can be reacted with DBCO-NHS ester to introduce the strained alkyne.
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The other molecule can be synthesized with or modified to contain an azide, for example, by using Propargyl-PEG5-azide to link to another functional group.
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Conjugation Reaction:
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Dissolve the azide-modified and strained alkyne-modified molecules in a biocompatible buffer or cell culture medium.
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Mix the two components, typically with the smaller molecule in slight molar excess.
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Incubate the reaction at 37°C for 1-2 hours.
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Analysis:
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The resulting conjugate can be analyzed by methods such as SDS-PAGE with fluorescence imaging (if one of the components is fluorescently labeled) or mass spectrometry.
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Application in Drug Development
Propargyl-PEG5-azide is a key component in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, and upon internalization, the payload is released, leading to cell death. Propargyl-PEG5-azide can be used to link the antibody to the payload.
Workflow for ADC Synthesis using Propargyl-PEG5-azide:
Caption: Workflow for ADC synthesis using Propargyl-PEG5-azide.
Signaling Pathway of ADC Action:
Caption: Signaling pathway of ADC internalization and action.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker like Propargyl-PEG5-azide.
Workflow for PROTAC Synthesis using Propargyl-PEG5-azide:
Caption: Workflow for PROTAC synthesis using Propargyl-PEG5-azide.
Signaling Pathway of PROTAC-mediated Protein Degradation:
